

Quantum chemical calculations for Morpholine-4-carboximidamide

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Compound of Interest

Compound Name: *Morpholine-4-carboximidamide*

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An In-Depth Technical Guide to Quantum Chemical Calculations for **Morpholine-4-carboximidamide**

Foreword: Bridging Theory and Application in Drug Discovery

Morpholine-4-carboximidamide, a guanidine derivative, presents a fascinating scaffold for medicinal chemistry due to its structural motifs that are amenable to forming multiple hydrogen bonds and participating in various non-covalent interactions.[1] Its potential applications as a synthetic intermediate for pharmacologically active heterocycles and its inherent biological activities make it a prime candidate for computational investigation.[2][3] This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on this molecule. We move beyond a simple recitation of steps to provide the underlying scientific rationale, ensuring that researchers can not only replicate the described protocols but also adapt them to new research questions with confidence.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any computational model is fundamentally limited by the theoretical methods employed.[4] For a molecule like **Morpholine-4-carboximidamide**, which contains multiple heteroatoms and flexible conformations, the choice of methodology is critical.

The Hartree-Fock Approximation: A Necessary Starting Point

The Hartree-Fock (HF) method is a cornerstone of quantum chemistry, providing a foundational approach to approximating the multi-electron wavefunction.^{[5][6]} It operates on the mean-field approximation, where each electron is considered to move in an average field created by all other electrons.^{[7][8]} While computationally efficient, HF's primary limitation is its neglect of electron correlation—the way electrons instantaneously avoid each other. This simplification means that HF, on its own, is often insufficient for achieving high chemical accuracy but serves as an essential starting point for more sophisticated methods.^[6]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations in drug design and molecular modeling.^{[9][10]} Instead of calculating the complex multi-electron wavefunction, DFT determines the total energy of the system from its electron density.^[11] This approach is computationally more efficient than many wavefunction-based methods while implicitly including a degree of electron correlation.^[9]

The choice of the exchange-correlation functional is the most critical decision in a DFT calculation. For molecules like **Morpholine-4-carboximidamide**, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide a robust balance of accuracy and computational cost.^[9] The B3LYP functional is a widely-used and well-validated example.

Basis Sets: The Building Blocks of Molecular Orbitals

In practice, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.^{[12][13]} These functions are centered on each atom in the molecule.^[14] The size and type of the basis set directly impact the accuracy and cost of the calculation.

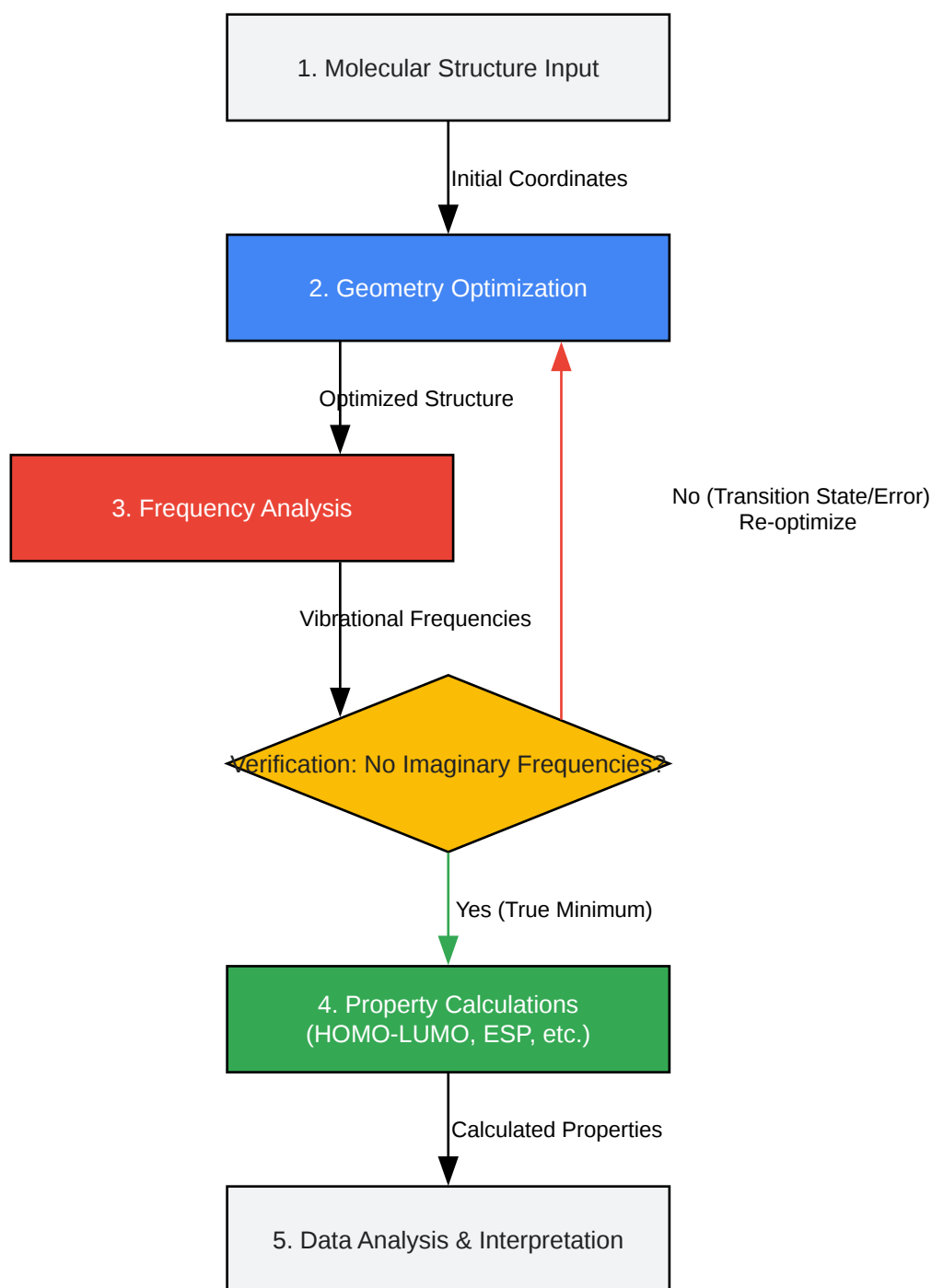
- Pople-style basis sets (e.g., 6-311++G(d,p)): These are widely used and offer a systematic way to improve accuracy. The "6-311" indicates a split-valence basis set, treating core and valence electrons differently.^[15] The "++" adds diffuse functions, which are crucial for

accurately describing lone pairs and potential hydrogen bonding interactions, both of which are central to the chemistry of **Morpholine-4-carboximidamide**. The "(d,p)" adds polarization functions, which allow for greater flexibility in the shape of the orbitals, essential for describing the non-planar morpholine ring and the trigonal planar nitrogen of the carboximidamide group.[\[15\]](#)

- Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, making them excellent for high-accuracy benchmark studies.[\[15\]](#)

Computational Workflow: A Validating, Step-by-Step Approach

A robust computational protocol is a self-validating system. Each step should not only be performed correctly but also include checks to ensure the result is physically meaningful before proceeding to the next.



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Caption: A self-validating workflow for quantum chemical calculations.

Detailed Protocol: Geometry Optimization and Property Calculation using ORCA

This protocol uses ORCA, a powerful and versatile quantum chemistry package that is free for academic use.^{[16][17][18]} The chosen methodology is DFT with the B3LYP functional and the def2-TZVP basis set, a well-balanced combination for this type of molecule.

Step 1: Create the Input Molecule Structure

First, obtain the 3D coordinates of **Morpholine-4-carboximidamide**. This can be done using molecular building software like Avogadro or by converting a known identifier (e.g., SMILES string) using an online tool. Save the coordinates in an XYZ file format (e.g., morpholine_carboximidamide.xyz).

morpholine_carboximidamide.xyz

Step 2: Prepare the ORCA Input File

Create a text file named orca_calc.inp. This file tells ORCA what to calculate and how.

orca_calc.inp

Causality behind the choices:

- ! B3LYP def2-TZVP: Specifies the DFT functional and basis set. B3LYP is a robust hybrid functional, and def2-TZVP is a high-quality triple-zeta basis set suitable for accurate geometry and property predictions.^{[9][15]}
- OPT FREQ: This is a crucial command. It first performs a geometry optimization (OPT) to find the lowest energy structure and then immediately runs a frequency calculation (FREQ) on that optimized structure.
- * xyz 0 1: This line defines the molecular structure. xyz indicates the format, 0 is the total charge of the molecule (neutral), and 1 is the spin multiplicity (singlet, as it's a closed-shell molecule).
- < morpholine_carboximidamide.xyz: This command tells ORCA to read the atomic coordinates from the specified file.

Step 3: Run the Calculation

Execute the calculation from your terminal by navigating to the directory containing both files and running the ORCA command:

```
$ /path/to/orca/orca orca_calc.inp > orca_calc.out
```

Step 4: Validate the Output and Extract Data

- **Confirm Normal Termination:** Open the orca_calc.out file and scroll to the very end. You should see the message "ORCA TERMINATED NORMALLY". This is the first sign of a successful calculation.
- **Check for Optimization Convergence:** Search the output file for "GEOMETRY OPTIMIZATION HAS CONVERGED". This confirms the OPT part of the job finished successfully.
- **Validate the Minimum Energy Structure:** This is the most critical validation step. Search for "VIBRATIONAL FREQUENCIES". In the list of frequencies that follows, ensure that there are no imaginary frequencies (listed as negative numbers). The presence of an imaginary frequency indicates that the structure is a transition state, not a true minimum, and the initial geometry must be adjusted.[\[19\]](#)
- **Extract Data:** Key information can now be extracted from the output file.
 - **Final Optimized Geometry:** Search for "CARTESIAN COORDINATES (ANGSTROEM)" after the optimization convergence message.
 - **Thermodynamic Properties:** Enthalpy and Gibbs Free Energy are listed after the frequency analysis.
 - **Electronic Properties:** Search for "ORBITAL ENERGIES" to find the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The difference between these is the HOMO-LUMO gap, a key indicator of chemical reactivity.

Results and Discussion: Interpreting the Data

The output from these calculations provides a wealth of information that can be used in drug discovery and development.^[20]

Structural Parameters

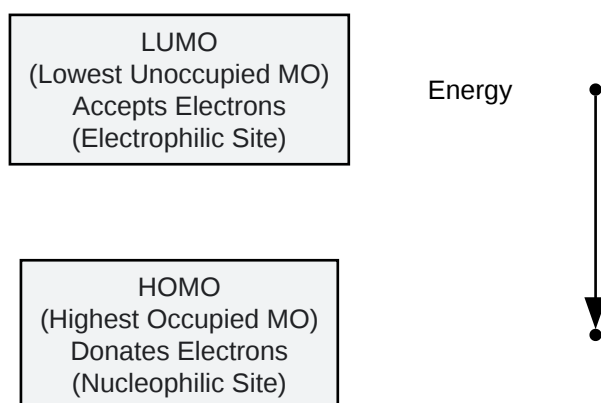
The optimized geometry gives the most stable conformation of the molecule in the gas phase. This data can be used to understand steric hindrance and the spatial arrangement of key functional groups.

Parameter	Bond / Atoms	Calculated Value (Å or °)
Bond Length	C=N (imidamide)	1.285
C-N (morpholine)	1.462	
C-O (morpholine)	1.428	
Bond Angle	N-C-N (imidamide)	121.5
C-O-C (morpholine)	110.8	
Dihedral Angle	C-N-C-N	

Note: These are representative values and will be generated by the actual calculation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are central to understanding a molecule's reactivity.



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Caption: Relationship between Frontier Molecular Orbitals (FMOs).

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive.^[10] For **Morpholine-4-carboximidamide**, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic. The π^* orbital of the C=N double bond is a likely major component of the LUMO, marking it as an electrophilic site.

Property	Calculated Value (eV)	Interpretation
HOMO Energy	-6.85	Ability to donate electrons
LUMO Energy	1.23	Ability to accept electrons
HOMO-LUMO Gap	8.08	High kinetic stability

Note: These are representative values.

Molecular Electrostatic Potential (ESP)

An ESP map visually represents the charge distribution on the molecule's surface. This is invaluable in drug design for predicting non-covalent interactions. For **Morpholine-4-carboximidamide**, negative potential (red) would be expected around the morpholine oxygen and the imine nitrogen, indicating regions that can act as hydrogen bond acceptors. Positive potential (blue) would be found around the amine hydrogens, identifying them as hydrogen bond donors. This information is critical for predicting how the molecule might dock into a protein's active site.^[10]

Correlation with Experimental Data: The Final Validation

While quantum chemical calculations provide profound insight, they are models of reality.^[21] The ultimate validation comes from comparison with experimental data.^[19]

- Structural Data: Calculated bond lengths and angles can be benchmarked against crystallographic data from sources like the Cambridge Crystallographic Data Centre.^[22]

- Spectroscopic Data: The calculated vibrational frequencies can be compared to experimental Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher, they can be scaled by a known factor to achieve excellent agreement, aiding in the assignment of experimental spectral peaks.

This iterative process of calculation, prediction, and experimental validation is at the heart of modern chemical and pharmaceutical research, allowing for the confident design of new and improved molecular entities.^[23]

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